DiBAC4(3)

Membrane Potential Fluorescent Dye Voltage Sensitivity

DiBAC4(3) is an anionic bis-oxonol voltage-sensitive fluorescent dye (λex=490 nm, λem=505 nm) for plasma membrane potential measurement. Unlike carbocyanine dyes, its negative charge prevents mitochondrial uptake, ensuring plasma membrane-specific signals. • ~1% fluorescence change per mV - sensitive detection of membrane potential shifts in flow cytometry • Compatible with standard 488 nm laser lines; slow redistribution kinetics ideal for endpoint assays • BK channel activator (Kd=5 µM) & GABAA receptor PAM (EC50=0.36 µM) - requires experimental controls

Molecular Formula C27H40N4O6
Molecular Weight 516.64
CAS No. 70363-83-6
Cat. No. B1147970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiBAC4(3)
CAS70363-83-6
Molecular FormulaC27H40N4O6
Molecular Weight516.64
Structural Identifiers
SMILESCCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC
InChIInChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3/b14-13+,21-15-
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiBAC4(3) Procurement & Selection Guide


DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) is an anionic bis-oxonol voltage-sensitive fluorescent dye (λex=490 nm, λem=505 nm) . It belongs to the class of slow-response membrane potential probes, which redistribute across cellular membranes in a potential-dependent manner, exhibiting enhanced fluorescence upon entering depolarized cells [1]. The dye's overall negative charge prevents mitochondrial uptake, making it particularly useful for plasma membrane potential measurements .

Workflow Flow cytometry, long-term tracking, steady-state membrane potential assays
Selection Anionic oxonol probe; plasma membrane specificity due to mitochondrial exclusion
Use context Slow-response dye suited for endpoint and population-level measurements

Why DiBAC4(3) Substitution Fails


Although several bis-oxonol dyes (e.g., DiBAC4(5), DiSBAC2(3)) and other voltage-sensitive probes (e.g., styryl dyes like di-4-ANEPPS, cyanine dyes like DiOC6(3)) exist, their performance characteristics differ substantially [1]. DiBAC4(3) exhibits a distinct combination of voltage sensitivity (∼1% fluorescence change/mV), spectral properties compatible with standard 488 nm laser lines, and a specific pharmacological profile as a BK channel activator, which is not shared by all related oxonols [2]. Furthermore, its response kinetics, while slower than some modern probes, are well-suited for certain applications like flow cytometry and long-term tracking, where faster probes may be less practical or generate different signal-to-noise characteristics [3].

DiBAC4(3) profile
Potential substitute
Mismatch context
Higher reported voltage sensitivity
DiBAC4(5), di-4-ANEPPS, DiOC6(3)
Signal-to-noise ratio may differ; sensitivity context requires validation
Plasma membrane specific (anionic charge)
DiOC6(3) (carbocyanine)
Mitochondrial accumulation confounds plasma membrane measurements
Slow redistribution kinetics
FMP dye
Faster response needed for rapid ion channel events; may miss millisecond changes

DiBAC4(3) Performance Benchmarks vs. Alternatives


Voltage Sensitivity vs. Other Probes

DiBAC4(3) demonstrates a fluorescence intensity change of approximately 1% per mV over a membrane potential range of -25 to -90 mV, as reported in BICR/M1R-k cells [1]. This level of voltage sensitivity is superior to that of other bis-oxonol dyes, such as DiBAC4(5), and styryl dyes like di-4-ANEPPS, as well as cyanine dyes like DiOC6(3) [1]. While specific numerical data for DiBAC4(5) was not found in the primary literature under identical conditions, class-level inferences based on the shared bis-oxonol scaffold suggest DiBAC4(3) possesses the highest reported voltage responsiveness within its immediate analog family [1].

Voltage Sensitivity
Class-level inference
~1% fluorescence change per mV
Reported highest responsiveness within bis-oxonol family
Data to verify under identical conditions; quantitative comparison not available
Membrane Potential Fluorescent Dye Voltage Sensitivity

GABAA Receptor Potentiation vs. di-4-ANEPPS

In a direct head-to-head comparison using Xenopus oocytes expressing α1β2γ2L GABAA receptors, DiBAC4(3) potentiated GABA-induced currents with an EC50 of 0.36 µM, while di-4-ANEPPS had an EC50 of 4.1 µM [1]. This represents an 11.4-fold higher potency for DiBAC4(3) in this assay [1]. Oxonol VI and di-8-ANEPPS were found to be weak potentiators in the same study [2].

GABAA Receptor Potentiation
Head-to-head
DiBAC4(3)
EC50 0.36 µM
vs
di-4-ANEPPS
EC50 4.1 µM
Reported 11.4-fold difference in EC50 values; supports GABAergic assay context
Potentiation observed with 2 µM GABA co-application
GABA Receptor Electrophysiology Drug Screening

Subunit-Specific BK Channel Activation

DiBAC4(3) acts as a direct activator of large-conductance Ca2+-activated K+ (BK) channels, an effect not shared by all voltage-sensitive dyes [1]. It shows selectivity for β1 and β4 subunits over β2 subunits [1]. In 0 mM Ca2+, DiBAC4(3) activated BK channels with Kd values of approximately 20 µM for the α subunit alone and 5 µM for the α+β1 subunit complex, shifting the G-V curve by up to -40 mV and -110 mV, respectively [2]. This is a unique property within the bis-oxonol family, as other related compounds do not show this specific subunit-selective activation [1].

BK Channel Activation
Class-level inference
Kd 20 µM (α), 5 µM (α+β1)
Subunit-selective BK channel activator; not shared by other oxonols
G-V shift up to -110 mV; 0 mM Ca²⁺ conditions
Ion Channel Potassium Channel Pharmacology

Plasma Membrane Specificity vs. Carbocyanine Dyes

DiBAC4(3), due to its anionic nature, is excluded from mitochondria, making it superior to positively charged carbocyanine dyes like DiOC6(3) for measuring plasma membrane potential . Carbocyanine dyes accumulate in mitochondria due to their negative membrane potential, which can confound plasma membrane potential measurements . While DiOC6(3) can detect spore germination within 15 minutes, DiBAC4(3) takes over 4 hours in the same assay, indicating its specificity for different physiological states [1].

Plasma Membrane Specificity
Class-level inference
DiBAC4(3)
Excluded
vs
DiOC6(3)
Accumulates
Anionic charge prevents mitochondrial uptake; cleaner plasma membrane signal
Flow cytometry; mammalian cells
Flow Cytometry Membrane Potential Mitochondria

Response Kinetics vs. FMP Dye

DiBAC4(3) is a slow-response dye with a rate constant of 0.1 to 0.8 min⁻¹ for voltage-dependent fluorescence changes [1]. In a direct comparison using FLIPR and patch-clamp recording, the FMP dye was found to be 14-fold faster than DiBAC4(3) in responding to depolarization of voltage-gated K+ channels (hElk-1) [2]. This slower kinetic profile makes DiBAC4(3) unsuitable for applications requiring millisecond temporal resolution but well-suited for steady-state measurements or long-term tracking where rapid fluctuations are averaged out [1].

Response Kinetics
Head-to-head
DiBAC4(3)
0.1–0.8 min⁻¹
vs
FMP dye
14-fold faster
Slow redistribution suited for steady-state, not millisecond events
HEK293 cells expressing hElk-1; 60 mM KCl depolarization
High-Throughput Screening Kinetics Ion Channels

Compound Interference vs. FRET-Based Dyes

In a comparative study of membrane potential probes, DiBAC4(3) showed major interference with test compounds at 10 µM, whereas the FMP dye and the PanVera donor dye (a component of a FRET system) were unaffected [1]. This suggests that DiBAC4(3) is more prone to compound-dye interactions, which can lead to false positives or negatives in drug screening campaigns [1]. Conversely, DiBAC4(3) could reliably measure gramicidin-induced hyperpolarization, while the FRET dyes and FMP dye could not [2].

Compound Interference
Head-to-head
DiBAC4(3)
Major interference
vs
FMP, FRET donor dyes
No effect
High compound-dye interaction risk at 10 µM; may require orthogonal confirmation
RBL-2H3 cells expressing IRK1
Drug Screening Assay Interference Fluorescence

DiBAC4(3) Recommended Applications


Flow Cytometry for Plasma Membrane Potential

DiBAC4(3) is optimally suited for flow cytometry assays where its ~1% fluorescence change per mV provides high sensitivity for detecting shifts in plasma membrane potential [6]. Its exclusion from mitochondria (unlike carbocyanine dyes) ensures that the measured signal is specific to the plasma membrane, avoiding confounding signals from mitochondrial potential changes . This application leverages the dye's slow redistribution kinetics, which are compatible with the timescale of flow cytometric measurements, and its compatibility with standard 488 nm laser lines [6].

Membrane Potential Tracking in BK Channel Cells

In HEK293 cells expressing recombinant BK channels, DiBAC4(3) can semi-quantitatively track relatively slow changes in membrane potential induced by channel modulators, with resting membrane potential measurements comparable to microelectrode recordings [6]. However, researchers must account for the dye's direct activation of BK channels (Kd = 5 µM for α+β1 subunits) as a confounding factor . This scenario is particularly relevant for studies in cardiovascular pharmacology and smooth muscle physiology, where BK channel function is a key focus .

Endpoint Assays for Ion Channel Screening

While DiBAC4(3) can be used in high-throughput screening (HTS) formats for detecting cellular responses to ion channel modulators, its utility is limited by slow response kinetics (14-fold slower than FMP dye) and a high susceptibility to compound interference [6]. Therefore, it is best applied in endpoint assays where rapid kinetics are not required and where orthogonal validation assays are planned to confirm screening hits [6]. The dye's ability to measure gramicidin-induced hyperpolarization, which faster probes fail to detect, makes it valuable for specific mechanistic studies .

GABAA Receptor Modulation in Neuronal Preparations

DiBAC4(3) is a potent GABAA receptor positive allosteric modulator (EC50 = 0.36 µM) [6]. This property must be rigorously controlled for in any experiment where the dye is used to report membrane potential in GABAergic systems. This effect can be leveraged in studies specifically designed to probe GABAA receptor function or screen for novel modulators, but it also represents a major source of artifact in neural excitability or network activity assays using voltage-sensitive dyes [6].

Application
Selection Property
Validation Focus
Flow cytometry – plasma membrane potential
Anionic charge; mitochondrial exclusion; 488 nm excitable
Plasma membrane signal specificity; co-stain with mitochondrial markers
BK channel cell-based assays
BK channel activation profile (β subunit selectivity)
Control for dye-induced current potentiation; cross-validate with electrophysiology
Endpoint ion channel screening
Slow redistribution kinetics; compound-dye interaction profile
Orthogonal hit confirmation; time-course assay compatibility
GABAA receptor modulation studies
Reported GABAA receptor positive allosteric modulator activity
Artifact assessment in GABAergic networks; reference for modulator screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for DiBAC4(3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.